molecular formula C23H19NO3 B2408750 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide CAS No. 312605-49-5

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide

Cat. No.: B2408750
CAS No.: 312605-49-5
M. Wt: 357.409
InChI Key: RRZPWNPILYOPRJ-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective acylation. The process involves:

    Starting Materials: 4-methylbenzene-1,3-diamine and benzoic anhydride.

    Reaction Conditions: The reaction is conducted in a microreactor system to optimize the reaction kinetics and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method ensures consistent quality and high yield. The use of microreactor systems allows for precise control over reaction parameters, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide is unique due to the presence of both acetyl and benzoyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-15-8-13-21(20(14-15)22(26)18-6-4-3-5-7-18)24-23(27)19-11-9-17(10-12-19)16(2)25/h3-14H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZPWNPILYOPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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